2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves several steps. One common method includes the reaction of 2-chlorobenzoic acid with 4-ethoxyaniline to form an intermediate product. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonamide group, resulting in the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or toluene .
Chemical Reactions Analysis
2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can be compared with other sulfonamide-containing compounds. Similar compounds include:
- 2-chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
- 2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzamide
- 2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzonitrile
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities .
Properties
IUPAC Name |
2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-2-22-11-5-3-10(4-6-11)17-23(20,21)12-7-8-14(16)13(9-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODBPADEEKTOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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